molecular formula C13H18ClNO3 B1422940 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide CAS No. 1311314-77-8

2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide

Cat. No.: B1422940
CAS No.: 1311314-77-8
M. Wt: 271.74 g/mol
InChI Key: YNFAXAPFGSXDKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-methylphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is used in various scientific research fields, including:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential therapeutic applications.

    Medicine: Investigating its pharmacological properties and potential as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylacetamide: Similar structure but different functional groups.

    N-(2,6-dimethylphenyl)chloroacetamide: Similar core structure with different substituents.

Uniqueness

2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-8-5-11(17-3)12(18-4)6-10(8)9(2)15-13(16)7-14/h5-6,9H,7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFAXAPFGSXDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)NC(=O)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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